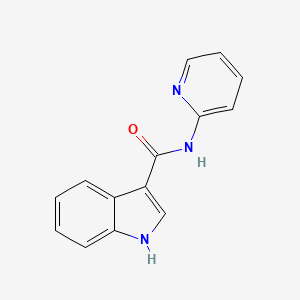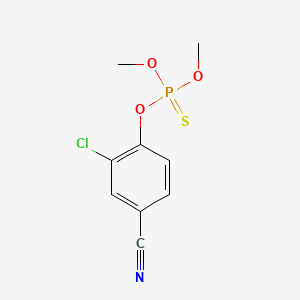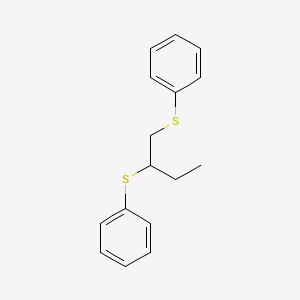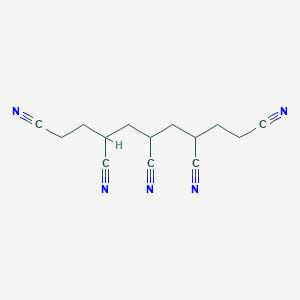![molecular formula C40H78N2O8 B14503946 Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester CAS No. 64654-04-2](/img/structure/B14503946.png)
Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester is a complex organic compound with a unique structure that includes both ester and amine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester typically involves the esterification of butanedioic acid with tetracosenyl alcohol, followed by the reaction with bis(2-hydroxyethyl)amine. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and precise control of reaction conditions are crucial to achieving the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester can undergo various chemical reactions, including:
Oxidation: The ester and amine groups can be oxidized under specific conditions, leading to the formation of corresponding acids and amides.
Reduction: The compound can be reduced to yield alcohols and amines.
Substitution: The ester and amine groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids and amides, while reduction may produce alcohols and amines.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester exerts its effects involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The ester and amine groups can form stable complexes with other molecules, influencing their behavior and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanedioic acid, dimethyl ester: Similar ester functionality but lacks the amine groups.
2-Butenedioic acid, bis(2-ethylhexyl) ester: Another ester with different alkyl groups.
9-Octadecenoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester: Similar amine functionality but different acid component.
Uniqueness
Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester is unique due to its combination of long-chain alkyl groups and both ester and amine functionalities. This combination provides it with distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
64654-04-2 |
|---|---|
Molekularformel |
C40H78N2O8 |
Molekulargewicht |
715.1 g/mol |
IUPAC-Name |
bis[2-[bis(2-hydroxyethyl)amino]ethyl] 2-tetracos-9-enylbutanedioate |
InChI |
InChI=1S/C40H78N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-38(40(48)50-36-30-42(27-33-45)28-34-46)37-39(47)49-35-29-41(25-31-43)26-32-44/h15-16,38,43-46H,2-14,17-37H2,1H3 |
InChI-Schlüssel |
FXCKXHCXBPMRSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC=CCCCCCCCCC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine](/img/structure/B14503886.png)



![6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile](/img/structure/B14503907.png)






![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14503938.png)
